molecular formula C12H18BNO2S B6337799 2-(METHYLTHIO)PYRIDINE-4-BORONIC ACID PINACOL ESTER CAS No. 2096331-09-6

2-(METHYLTHIO)PYRIDINE-4-BORONIC ACID PINACOL ESTER

Cat. No.: B6337799
CAS No.: 2096331-09-6
M. Wt: 251.16 g/mol
InChI Key: OSNXRCLBQQBQEL-UHFFFAOYSA-N
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Description

2-(Methylthio)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the methylthio group and the boronic acid pinacol ester moiety makes it a versatile reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)pyridine-4-boronic acid pinacol ester typically involves the borylation of 2-(methylthio)pyridine. One common method is the halogen-metal exchange followed by borylation. For instance, 2-(methylthio)pyridine can be treated with a halogenating agent to introduce a halogen atom, which is then replaced by a boronic ester group using a borylation reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps are crucial to obtain a high-purity product suitable for various applications.

Scientific Research Applications

2-(Methylthio)pyridine-4-boronic acid pinacol ester is employed in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(methylthio)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)pyridine-4-boronic acid pinacol ester is unique due to the presence of the methylthio group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.

Properties

IUPAC Name

2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-6-7-14-10(8-9)17-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNXRCLBQQBQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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